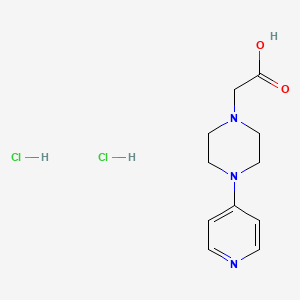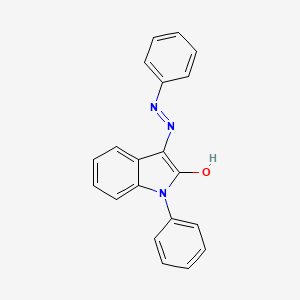
1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a chemical compound with the molecular formula C20H15N3O . It is a derivative of indole-2,3-dione, which is also known as isatin .
Synthesis Analysis
The synthesis of indole derivatives, including “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)”, often involves Fischer indolisation, a robust, clean, high-yielding process . This process can be combined with N-alkylation in a one-pot, three-component protocol, which is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s shape and configuration .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” include its molecular weight, which is 223.2268 . More detailed properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthetic Versatility in Organic Chemistry
1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone) and related compounds, like isatins, are highly versatile in synthetic organic chemistry. They are used in synthesizing a wide variety of heterocyclic compounds such as indoles and quinolines, which are crucial for drug synthesis. Additionally, they serve as raw materials in pharmaceutical production due to their ability to modulate biochemical processes (Garden & Pinto, 2001).
Potential in Kinase Inhibition
Research has identified oxindole-based compounds, closely related to 1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone), as potent inhibitors of cyclin-dependent kinase 2 (CDK2). This inhibition is crucial in the regulation of cell cycle and has potential applications in preventing chemotherapy-induced alopecia (Bramson et al., 2001).
Antiplatelet and Cytotoxicity Assessment
A series of indole-based aryl(aroyl)hydrazone analogs have been synthesized and assessed for their antiplatelet activity. These compounds, including 1-phenyl-1H-indole-2,3-dione derivatives, showed promising activity, with some exhibiting potency comparable to standard drugs. Their minimal toxic effects on platelet cells highlight their potential therapeutic applications (Tehrani et al., 2015).
Applications in Analytical Chemistry
In the field of analytical chemistry, derivatives of 1-phenyl-1H-indole-2,3-dione are used in developing ion-selective electrodes. For example, a study demonstrated the use of a derivative as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This application is crucial for the direct determination of copper ions in various samples (Kopylovich et al., 2011).
Photophysical Properties and Catalysis
Recent research has explored the use of 1-phenyl-1H-indole-2,3-dione derivatives in catalysis and the study of photophysical properties. For instance, Rh(III)-catalyzed reactions involving these compounds have led to the production of highly functionalized organic molecules, exhibiting broad substrate scope and operational simplicity. These findings are significant for the development of novel organic synthesis methods (Shinde et al., 2021).
Direcciones Futuras
The future directions for “1-phenyl-1H-indole-2,3-dione 3-(N-phenylhydrazone)” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Indole derivatives are often considered as a “privileged scaffold” within the drug discovery arena , suggesting potential for future research in this area.
Mecanismo De Acción
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Propiedades
IUPAC Name |
1-phenyl-3-phenyldiazenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQKNSLHPDHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2916425.png)
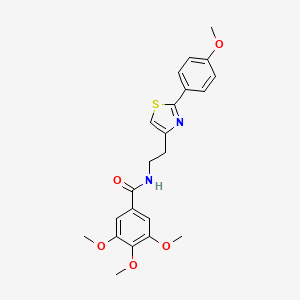
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2916433.png)
![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)
![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)
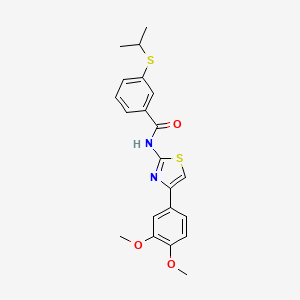
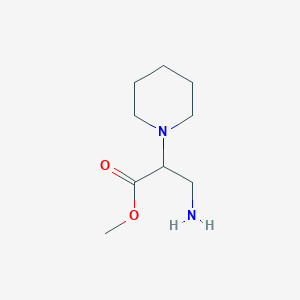
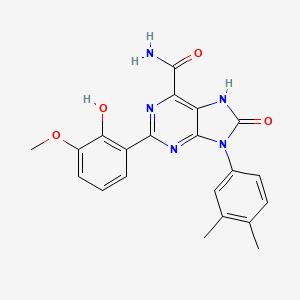
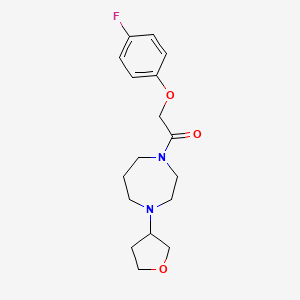
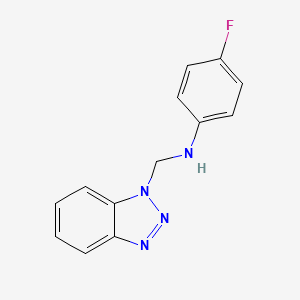
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)

